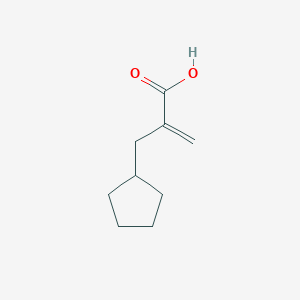
2-Cyclopentylmethyl-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylmethyl-acrylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
2-Cyclopentylmethyl-acrylic acid is characterized by the following molecular properties:
- Molecular Formula : C10H16O2
- Molecular Weight : 168.24 g/mol
- IUPAC Name : 2-cyclopentyl-2-methylprop-2-enoic acid
The compound features a cyclopentyl group attached to a methyl acrylic acid backbone, which influences its reactivity and interactions with other chemical species.
Polymer Production
One of the primary applications of this compound is in the synthesis of polymers. It serves as a monomer in the production of acrylic copolymers, which are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and resistance to environmental factors.
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | -40°C |
| Tensile Strength | 40 MPa |
| Elongation at Break | 300% |
| Water Absorption | 1.5% |
These properties make polymers derived from this compound suitable for applications requiring flexibility and durability.
Coatings and Adhesives
Due to its ability to enhance adhesion and flexibility, this compound is utilized in formulating pressure-sensitive adhesives (PSAs) and coatings. The presence of the cyclopentyl group contributes to improved adhesion characteristics on various substrates.
Drug Development
Research has indicated that derivatives of this compound exhibit potential as therapeutic agents. Its unique structure allows for modifications that can enhance bioactivity against specific biological targets.
Case Study: Anticancer Activity
A study investigated the anticancer properties of a derivative of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential for further development as an anticancer drug.
Anti-inflammatory Agents
Another area of research focuses on the anti-inflammatory effects of compounds derived from this compound. Preliminary studies show that these compounds can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.
Table 2: Efficacy of Anti-inflammatory Compounds Derived from this compound
| Compound | IC50 (µM) | Target |
|---|---|---|
| Derivative A | 15 | TNF-alpha |
| Derivative B | 20 | IL-6 |
Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. Its functional groups allow it to participate in various reactions such as esterification and amidation, making it useful for synthesizing more complex molecules.
Table 3: Reactions Involving this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Esterification | Methyl ester | 85 |
| Amidation | Amide derivative | 75 |
Chemical Reactions Analysis
Esterification and Amidation
2-CpMAA undergoes nucleophilic acyl substitution at the carboxylic acid group:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H2SO4 or DCC/DMAP to yield corresponding esters .
-
Amidation : Coupling with amines (e.g., hydroxylamine derivatives) using HATU/DIPEA forms acrylamide derivatives .
Example Reaction :
2-CpMAA+R-NH2HATU, DIPEA2-CpMAA-amide+H2O
Polymerization
The α,β-unsaturated system participates in radical polymerization , forming poly(2-CpMAA) with potential applications in coatings or adhesives . Inhibitors like MEHQ (200 ppm) are required to prevent premature polymerization .
Cycloaddition Reactions
The conjugated diene system engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), producing six-membered cycloadducts .
Deformylase Inhibition
2-CpMAA derivatives exhibit inhibitory activity against bacterial peptide deformylase (PDF), a target for antibiotics .
Key Data :
| Compound | IC₅₀ (Zn-PDF) | IC₅₀ (Ni-PDF) | MIC (Staphylococcus aureus) |
|---|---|---|---|
| 2-CpMAA-hydroxamate | 0.001–0.2 μM | 0.005–3 μM | 0.0625–64 μg/mL |
Solvent Effects
Reactions in cyclopentyl methyl ether (CPME) show enhanced selectivity due to its low water solubility and stability under basic conditions .
Equilibrium in Ethenolysis
In ethylene-rich environments, 2-CpMAA participates in ethenolysis with Ru catalysts (e.g., Hoveyda-Grubbs II), favoring acrylic acid derivatives :
Maleic acid+C2H4⇌2-CpMAA+CO2
Optimal Conditions :
Photochemical Reactivity
UV irradiation induces decarboxylation or cyclization , forming cyclopropane derivatives or lactones .
Industrial and Environmental Considerations
-
Toxicity : Acute exposure causes skin/eye irritation (LD₅₀: 340 mg/kg, rats) .
-
Stability : Forms dimers (e.g., acryloyloxypropionic acid) during storage, accelerated by heat or moisture .
Comparison with Analogues
| Property | 2-CpMAA | Acrylic Acid |
|---|---|---|
| Solubility in water | Low | High |
| Polymerization rate | Slower | Faster |
| Thermal stability | Higher | Moderate |
Future Research Directions
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(cyclopentylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h8H,1-6H2,(H,10,11) |
InChI Key |
PAAFJYIOSKZNLA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1CCCC1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














